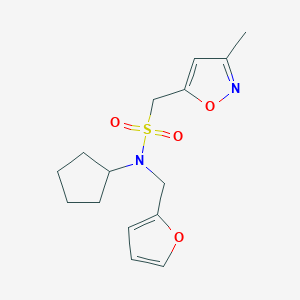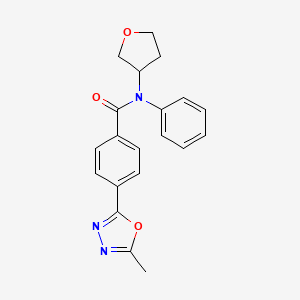![molecular formula C15H16N2O4 B7077139 2-[4-[(4-Cyanobenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B7077139.png)
2-[4-[(4-Cyanobenzoyl)amino]oxan-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Cyanobenzoyl)amino]oxan-4-yl]acetic acid is a complex organic compound that features a cyanobenzoyl group, an oxan ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Cyanobenzoyl)amino]oxan-4-yl]acetic acid typically involves multiple steps:
Formation of the Cyanobenzoyl Intermediate: This step involves the reaction of 4-cyanobenzoic acid with a suitable amine under dehydrating conditions to form the cyanobenzoyl amide.
Oxan Ring Formation: The cyanobenzoyl amide is then reacted with an appropriate diol under acidic conditions to form the oxan ring.
Acetic Acid Introduction: Finally, the oxan derivative is treated with a halogenated acetic acid derivative under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Cyanobenzoyl)amino]oxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanobenzoyl group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanobenzoyl and oxan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-[(4-Cyanobenzoyl)amino]oxan-4-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Cyanobenzoyl)amino]oxan-4-yl]acetic acid involves its interaction with specific molecular targets. The cyanobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The oxan ring and acetic acid moiety may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(4-Cyanobenzoyl)amino]thiazol-4-yl]acetic acid: This compound features a thiazole ring instead of an oxan ring, which may result in different chemical properties and biological activities.
2-[4-[(4-Cyanobenzoyl)amino]pyridin-4-yl]acetic acid:
Uniqueness
2-[4-[(4-Cyanobenzoyl)amino]oxan-4-yl]acetic acid is unique due to the presence of the oxan ring, which can impart specific chemical and physical properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[4-[(4-cyanobenzoyl)amino]oxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c16-10-11-1-3-12(4-2-11)14(20)17-15(9-13(18)19)5-7-21-8-6-15/h1-4H,5-9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICFEFAXKJMBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
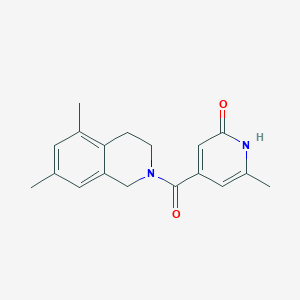
![N-[(2R)-1-cyclohexylpropan-2-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7077073.png)
![2-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B7077083.png)
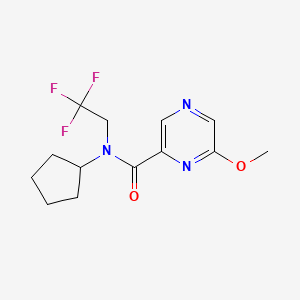
![1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B7077091.png)
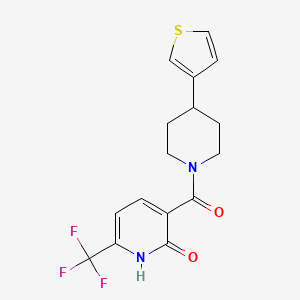
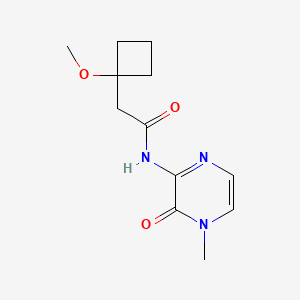
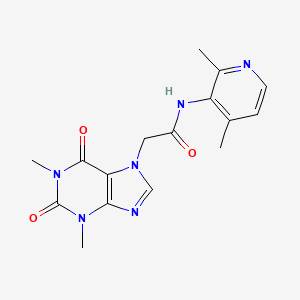
![[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(6-phenylpyridazin-4-yl)methanone](/img/structure/B7077118.png)
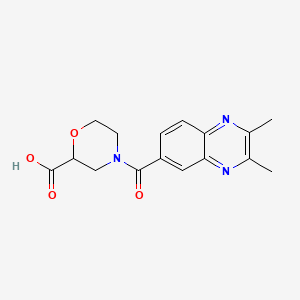
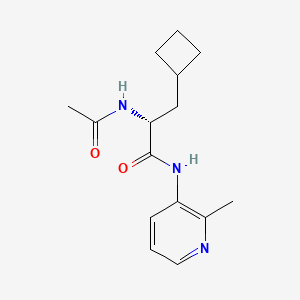
![5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B7077123.png)
